5,5'-Bis[2-(4-bromophenyl)ethenyl]-2,2'-bipyridine
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Overview
Description
5,5’-Bis[2-(4-bromophenyl)ethenyl]-2,2’-bipyridine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromophenyl groups attached to a bipyridine core, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis[2-(4-bromophenyl)ethenyl]-2,2’-bipyridine typically involves the reaction of 4-bromobenzaldehyde with 2,2’-bipyridine under specific conditions. One common method is the use of a Suzuki cross-coupling reaction, where 4-bromobenzaldehyde is reacted with 2,2’-bipyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, it is likely that similar synthetic routes involving palladium-catalyzed cross-coupling reactions are employed. These methods are scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis[2-(4-bromophenyl)ethenyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coordination Reactions: The bipyridine core can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate reactants.
Inert Atmosphere: Nitrogen or argon to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coordination reactions can produce metal complexes with unique properties .
Scientific Research Applications
5,5’-Bis[2-(4-bromophenyl)ethenyl]-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Materials Science: Employed in the synthesis of organic materials with specific electronic properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 5,5’-Bis[2-(4-bromophenyl)ethenyl]-2,2’-bipyridine involves its ability to coordinate with metal ions through the bipyridine core. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science. The bromophenyl groups can also participate in various chemical reactions, further expanding the compound’s utility .
Comparison with Similar Compounds
Similar Compounds
4-[(4-bromophenyl)ethynyl]pyridine: Similar in structure but with an ethynyl linkage instead of an ethenyl linkage.
1,2-Bis(4-bromophenyl)ethane-1,2-dione: Another compound with bromophenyl groups but different core structure.
Uniqueness
5,5’-Bis[2-(4-bromophenyl)ethenyl]-2,2’-bipyridine is unique due to its bipyridine core, which allows for versatile coordination with metal ions. This property makes it particularly valuable in the fields of catalysis and materials science, where metal-ligand interactions are crucial .
Properties
CAS No. |
915770-19-3 |
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Molecular Formula |
C26H18Br2N2 |
Molecular Weight |
518.2 g/mol |
IUPAC Name |
5-[2-(4-bromophenyl)ethenyl]-2-[5-[2-(4-bromophenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C26H18Br2N2/c27-23-11-5-19(6-12-23)1-3-21-9-15-25(29-17-21)26-16-10-22(18-30-26)4-2-20-7-13-24(28)14-8-20/h1-18H |
InChI Key |
NDBMSUUFYKSHJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CN=C(C=C2)C3=NC=C(C=C3)C=CC4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
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